

An In-depth Technical Guide to (2-Imidazol-1-yl-phenyl)methanol

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Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

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Abstract

(2-Imidazol-1-yl-phenyl)methanol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring both an imidazole ring and a benzyl alcohol, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the structure, properties, and potential applications of **(2-Imidazol-1-yl-phenyl)methanol**, including detailed, albeit putative, experimental protocols and an exploration of its anticipated biological activities based on the broader class of imidazole-containing compounds.

Chemical Structure and Identification

(2-Imidazol-1-yl-phenyl)methanol is characterized by an imidazole ring attached to a phenyl ring at the 2-position, which in turn bears a hydroxymethyl group. The precise connectivity is crucial for its chemical behavior and biological interactions.

Systematic Name: (2-(1H-Imidazol-1-yl)phenyl)methanol Common Name: 2-(1H-Imidazol-1-yl)benzenemethanol CAS Number: 25373-56-2 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol

Structural Representation:

Caption: Chemical structure of **(2-Imidazol-1-yl-phenyl)methanol**.

Physicochemical Properties

Experimentally determined physicochemical data for **(2-Imidazol-1-yl-phenyl)methanol** is not widely available in the literature. The following table includes predicted values which can serve as a useful guide for handling and experimental design.

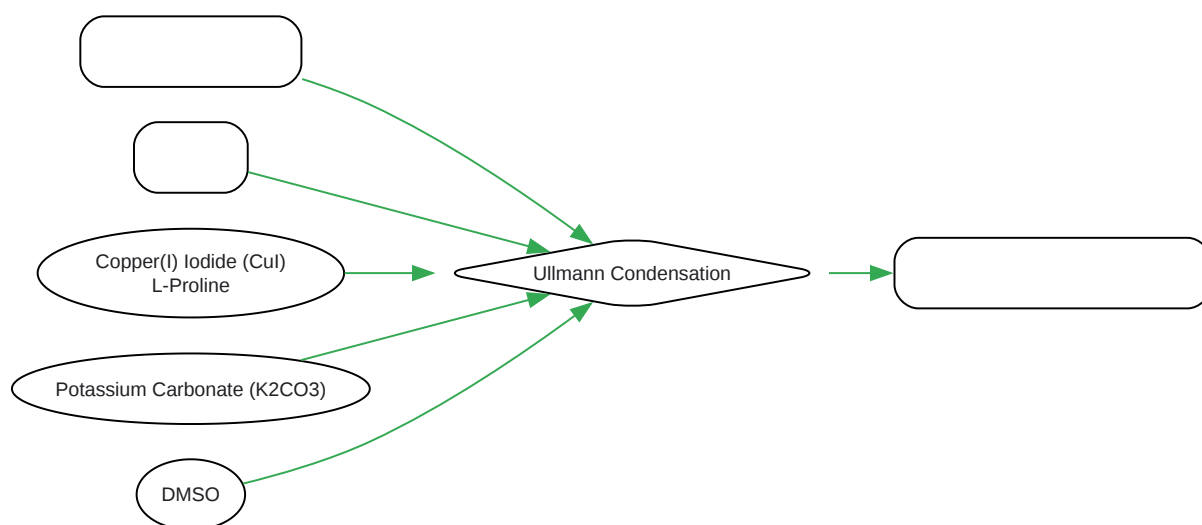
Property	Value	Source
Appearance	White to off-white solid	Commercial Supplier Data
Purity	≥95%	Commercial Supplier Data
Boiling Point	382 °C (Predicted)	Echemi[1]
Flash Point	183.7 °C (Predicted)	Echemi[1]
Refractive Index	1.604 (Predicted)	Echemi[1]
Vapor Pressure	1.85E-06 mmHg at 25°C (Predicted)	Echemi[1]
Storage	Store long-term in a cool, dry place	AK Scientific, Inc.[2]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Imidazol-1-yl-phenyl)methanol** is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be proposed based on established methodologies for analogous compounds. The synthesis can be envisioned as a two-step process: the formation of the precursor aldehyde, 2-(1H-imidazol-1-yl)benzaldehyde, followed by its reduction to the desired alcohol.

Proposed Synthesis of 2-(1H-Imidazol-1-yl)benzaldehyde (Intermediate)

A common and effective method for the N-arylation of imidazoles is the Ullmann condensation reaction.



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Caption: Proposed synthesis of the intermediate aldehyde.

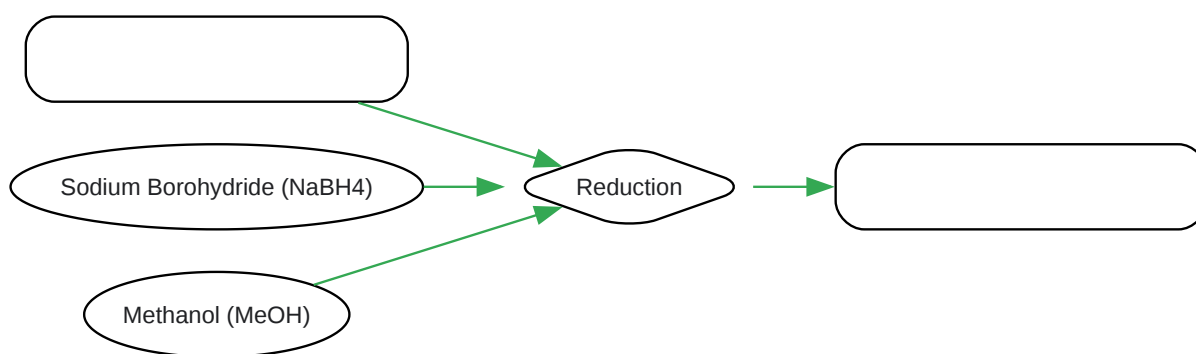
Experimental Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
- **Reaction Conditions:** Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(1H-imidazol-1-yl)benzaldehyde.

Reduction to (2-Imidazol-1-yl-phenyl)methanol (Final Product)

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.



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Caption: Reduction of the intermediate to the final product.

Experimental Protocol:

- **Reaction Setup:** Dissolve 2-(1H-imidazol-1-yl)benzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

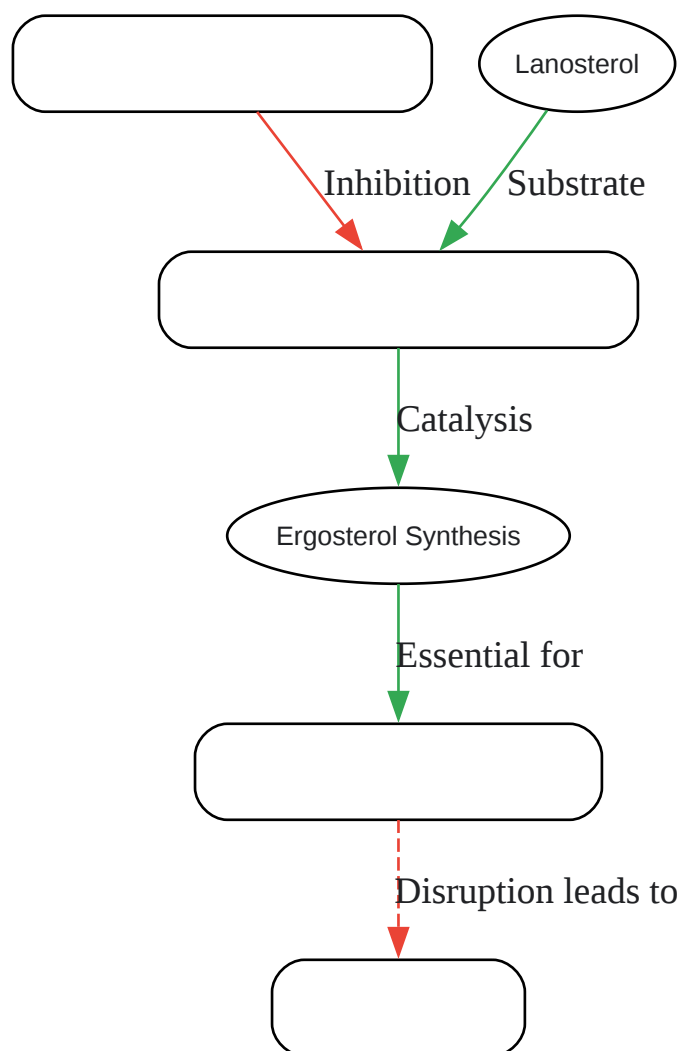
- Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
- Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **(2-Imidazol-1-yl-phenyl)methanol**. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological data for **(2-Imidazol-1-yl-phenyl)methanol** is scarce, the broader class of imidazole-containing compounds is well-known for a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for biological screening.

Antifungal Activity

Many imidazole derivatives are potent antifungal agents that act by inhibiting the enzyme lanosterol 14 α -demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that **(2-Imidazol-1-yl-phenyl)methanol** could exhibit similar activity.



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Caption: Putative antifungal mechanism of action.

Enzyme Inhibition

The imidazole moiety can coordinate with metal ions in the active sites of various enzymes. This property has been exploited in the design of inhibitors for enzymes such as carbonic anhydrase and certain cytochrome P450 isoforms. Further investigation is warranted to explore the potential of **(2-Imidazol-1-yl-phenyl)methanol** as an inhibitor of these or other metalloenzymes.

Anticancer and Other Activities

Derivatives of imidazole have also demonstrated a wide array of other biological effects, including anticancer, anti-inflammatory, and antihypertensive activities. The diverse pharmacological profile of this class of compounds underscores the potential of **(2-Imidazol-1-yl-phenyl)methanol** as a lead structure for the development of new therapeutic agents.

Safety and Handling

Based on available safety data sheets, **(2-Imidazol-1-yl-phenyl)methanol** is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

(2-Imidazol-1-yl-phenyl)methanol represents a molecule with considerable potential for further research and development. Its versatile chemical structure makes it an attractive starting point for the synthesis of novel compounds with a range of biological activities. This technical guide provides a foundational understanding of its properties and synthesis, and highlights promising avenues for future investigation into its therapeutic applications. Further experimental validation of its physicochemical properties and a thorough biological evaluation are crucial next steps in unlocking the full potential of this intriguing compound.

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References

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